molecular formula C17H22N4O2S B2676850 (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 946371-90-0

(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2676850
CAS No.: 946371-90-0
M. Wt: 346.45
InChI Key: MPLPCUONXMCRBS-UHFFFAOYSA-N
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Description

(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a sophisticated chemical building block designed for research applications in medicinal chemistry. Its molecular architecture incorporates two privileged scaffolds in drug discovery: a piperazine ring and a pyrimidine core, linked to a thiophene moiety. The piperazine ring is a widely utilized fragment in pharmaceuticals, often employed to optimize key properties of a candidate molecule, such as its solubility and pharmacokinetic profile, or to serve as a spacer that positions pharmacophoric groups for optimal interaction with biological targets . The aminopyrimidine component is a common feature in many bioactive compounds and is frequently found in molecules designed to inhibit kinase enzymes, which are critical targets in oncology and inflammatory diseases . This specific structure, combining these heterocyclic systems, suggests potential utility in the synthesis of compounds for probing biological pathways and developing novel therapeutic agents, particularly in areas such as kinase inhibition . Researchers can leverage this compound as a key intermediate in the design and synthesis of targeted libraries for high-throughput screening or as a precursor in structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans or animals for any diagnostic, therapeutic, or veterinary purposes.

Properties

IUPAC Name

[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12(2)23-16-11-15(18-13(3)19-16)20-6-8-21(9-7-20)17(22)14-5-4-10-24-14/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLPCUONXMCRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or thiophene moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound can be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms .

Medicine: In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be investigated for its activity against various diseases, including its role as an inhibitor or modulator of specific biological targets .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and biochemical pathways .

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest structural analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Key Features Reference
(4-(4-Trifluoromethylphenyl)piperazin-1-yl)(thiophen-2-yl)methanone (Compound 21) 4-Trifluoromethylphenyl 379.36 Enhanced lipophilicity due to CF₃ group; potential CNS activity
4-(4-Methoxyphenyl)sulfonylpiperazin-1-ylmethanone 4-Methoxyphenylsulfonyl 392.43 Sulfonyl group improves metabolic stability
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) Chloro-trifluoromethylpyridine, butanone linker 447.84 Extended linker may enhance target binding kinetics
4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-ylmethanone Ethoxybenzothiazole, isoxazole 386.42 Benzothiazole moiety confers fluorescence properties

Key Structural Differences :

  • Pyrimidine vs. Benzothiazole/Isoxazole : The 6-isopropoxy-2-methylpyrimidine group in the target compound differs from benzothiazole or isoxazole rings in analogs, affecting electronic properties and steric bulk .
  • Linker Variations: The methanone linker in the target compound contrasts with butanone or sulfonyl linkers in analogs, influencing conformational flexibility and binding pocket compatibility .

Key Observations :

  • Sulfonyl chloride couplings (as in ) typically require reflux conditions and triethylamine, whereas reductions (e.g., NaBH₄ in ) are milder but lower-yielding .
  • Piperazine alkylation (e.g., MK45 synthesis) often necessitates polar aprotic solvents like acetonitrile .
Functional and Pharmacological Comparisons
  • Antiproliferative Activity: Ferrocene-containing analogs (e.g., [3-ferrocenyl-6-methoxybenzo[b]thiophen-2-yl][4-(piperazin-1-yl)methylphenyl]methanone) exhibit caspase-3-dependent apoptosis, outperforming cisplatin in potency .
  • Kinase Inhibition : Pyrimidine-piperazine hybrids (e.g., ’s 11a-j) demonstrate inhibitory effects on kinases like CTD phosphatases, highlighting the pharmacophoric importance of the pyrimidine scaffold .
Physicochemical Properties
Property Target Compound 4-(4-Trifluoromethylphenyl)piperazin-1-ylmethanone MK45
LogP ~3.2 (estimated) 3.8 4.1
H-Bond Acceptors 6 5 7
Solubility Moderate (DMSO) Low (lipophilic CF₃ group) Low (extended linker)

Notes:

  • The target compound’s isopropoxy group may improve water solubility compared to trifluoromethyl analogs .
  • Thiophene rings generally enhance π-stacking but reduce metabolic stability compared to benzothiazoles .

Biological Activity

The compound (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has attracted interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyrimidine derivative and a thiophene moiety. Its molecular formula is C18H24N4OC_{18}H_{24}N_{4}O with a molecular weight of approximately 328.41 g/mol. The presence of these functional groups is thought to contribute significantly to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the pyrimidine derivative, followed by the introduction of the piperazine ring and the thiophenyl group. Common reagents include isopropyl alcohol, various alkyl halides, and catalysts to facilitate the reactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes.

Compound Activity Target
This compoundAntibacterialCell wall synthesis
Similar piperazine derivativesAntifungalErgosterol biosynthesis

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. It has been shown to inhibit tumor cell proliferation in vitro by interfering with specific signaling pathways involved in cell growth and survival.

A notable study demonstrated that related compounds effectively inhibited BRAF(V600E) and EGFR pathways, which are critical in various cancers.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells.
  • Receptor Modulation : It may bind to receptors involved in cellular signaling pathways, such as those regulating apoptosis and cell cycle progression.

Study 1: Antimicrobial Efficacy

In a comparative study assessing various piperazine derivatives, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli , demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound reduced the viability of human cancer cell lines by over 50% at concentrations below 10 µM. The study attributed this effect to the compound's ability to induce apoptosis via caspase activation.

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